molecular formula C₁₂H₁₈ClNO₂ B1145940 [(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride CAS No. 1630-34-8

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride

Cat. No. B1145940
CAS RN: 1630-34-8
M. Wt: 243.73
InChI Key:
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Description

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride, otherwise known as N-methyl-N-phenylpropan-2-amine acetate;hydrochloride, is an organic compound composed of a chiral amine and an ester. It is used in the synthesis of various compounds, including pharmaceuticals and organic compounds. It is also used in the synthesis of amino acids and other derivatives. This compound has been studied extensively in recent years, and has been found to have a variety of uses in the laboratory and the pharmaceutical industry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride' involves the conversion of starting materials into the final product through a series of chemical reactions.

Starting Materials
Benzaldehyde, Methylamine, Acetic anhydride, Hydrochloric acid, Sodium hydroxide, Sodium chloride, Ethyl acetate, Wate

Reaction
Step 1: Benzaldehyde is reacted with methylamine in the presence of acetic anhydride to form N-methylbenzylidene-methylamine., Step 2: N-methylbenzylidene-methylamine is then reacted with sodium hydroxide to form [(1S,2S)-2-(methylamino)-1-phenylpropyl] amine., Step 3: [(1S,2S)-2-(methylamino)-1-phenylpropyl] amine is then reacted with acetic anhydride to form [(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate., Step 4: [(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate is then reacted with hydrochloric acid to form the final product, '[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride'., Step 5: The product is then purified by recrystallization from ethyl acetate and water, and dried to obtain the final pure product.

Mechanism Of Action

N-methyl-N-phenylpropan-2-amine acetate;hydrochloride is an organic compound composed of a chiral amine and an ester. The chiral amine is the active component of the compound and is responsible for its biological activity. The ester is responsible for the stability of the compound and its ability to be used in organic synthesis. The mechanism of action of this compound is not well understood, but it is believed to involve the binding of the chiral amine to certain receptors in the body, which then leads to a change in the activity of the receptor.

Biochemical And Physiological Effects

N-methyl-N-phenylpropan-2-amine acetate;hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been found to have a variety of effects on the body, including an ability to modulate the activity of certain receptors, as well as an ability to affect the metabolism of certain drugs. It has also been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, it has been found to have an ability to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages And Limitations For Lab Experiments

N-methyl-N-phenylpropan-2-amine acetate;hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively stable and easy to handle in the laboratory. However, it is also relatively insoluble in water, which can make it difficult to use in certain experiments. In addition, it is also sensitive to oxidation, which can limit its use in some experiments.

Future Directions

N-methyl-N-phenylpropan-2-amine acetate;hydrochloride has a variety of potential future applications in the pharmaceutical and organic synthesis industries. One potential future application is in the synthesis of various drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, it could be used in the synthesis of various catalysts and reagents, as well as in the synthesis of fine chemicals. It could also be used in the synthesis of various amino acids and other derivatives. Finally, it could be used in the synthesis of various peptides and other compounds.

Scientific Research Applications

N-methyl-N-phenylpropan-2-amine acetate;hydrochloride has been studied extensively in recent years for its potential applications in the pharmaceutical and organic synthesis industries. It has been found to be useful in the synthesis of various compounds, including amino acids, peptides, and other derivatives. It has also been used in the synthesis of various drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, it has been used in the synthesis of various catalysts and reagents, as well as in the synthesis of fine chemicals.

properties

IUPAC Name

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11;/h4-9,12-13H,1-3H3;1H/t9-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQONBWCFDKKSC-PKKHVXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-O-Acetylpseudoephedrine Hydrochloride

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